1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-2,2,2-trifluoroethanone
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Overview
Description
1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-2,2,2-trifluoroethanone is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Mechanism of Action
Target of Action
The compound “1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-2,2,2-trifluoroethanone” contains a piperazine moiety, which is widely employed in drugs and shows a wide range of biological and pharmaceutical activity . Piperazine derivatives are known to bind with high affinity to multiple receptors .
Biochemical Pathways
Compounds containing a piperazine moiety can affect a variety of biochemical pathways depending on their specific targets .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Cellular Effects
Similar compounds have been shown to have a broad range of effects on various types of cells and cellular processes .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-2,2,2-trifluoroethanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-2,2,2-trifluoroethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Properties
IUPAC Name |
1-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N3O/c13-8-1-2-10(9(17)7-8)18-3-5-19(6-4-18)11(20)12(14,15)16/h1-2,7H,3-6,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQZTQVTUTWHQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)N)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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